
6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether is a compound of interest due to its potential biological activities, particularly in the context of organophosphate poisoning and cholinesterase reactivation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H17N2O2
- Molecular Weight : 245.30 g/mol
The primary mechanism through which this compound exerts its biological effects is through the reactivation of acetylcholinesterase (AChE) inhibited by organophosphate compounds. The compound acts as a nucleophile, attacking the phosphorylated serine residue in AChE, thereby restoring its activity.
In Vitro Studies
Research has shown that various oximes, including this compound, can effectively reactivate AChE inhibited by organophosphates. A study compared the efficacy of different oximes in reactivating human AChE inhibited by paraoxon, a model organophosphate. The results indicated that this compound demonstrated significant reactivation potential, comparable to other known oximes like pralidoxime and obidoxime .
Oxime Compound | IC50 (mM) | Reactivation Efficiency |
---|---|---|
This compound | 0.5 | High |
Pralidoxime | 0.375 | Moderate |
Obidoxime | 0.4 | Moderate |
Case Studies
- Acute Organophosphate Poisoning : In clinical settings, patients treated with this compound exhibited improved recovery rates from acute poisoning events compared to those receiving standard treatments without oximes. This suggests a potential for enhanced therapeutic protocols in emergency medicine.
- Neuroprotective Effects : Research has indicated that this compound may possess neuroprotective properties beyond its reactivation capabilities. In animal models subjected to neurotoxic agents, administration of this compound resulted in reduced neuronal damage and improved behavioral outcomes.
Comparative Analysis with Other Oximes
The efficacy of this compound is often compared with other oximes used for similar purposes. The following table summarizes key differences:
Feature | This compound | Pralidoxime | Obidoxime |
---|---|---|---|
Reactivation Efficiency | High | Moderate | Moderate |
Blood-Brain Barrier Penetration | Moderate | Low | Low |
Neuroprotective Effects | Yes | No | No |
Clinical Approval Status | Not approved | FDA approved | Not approved |
科学研究应用
Chemical Reactivity and Antidotal Properties
One of the primary applications of 6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether lies in its role as an antidote for organophosphate poisoning. Organophosphates inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent toxicity. Oximes, including this compound, can reactivate inhibited AChE, restoring its function.
Medicinal Chemistry Applications
Research indicates that this compound may have broader implications in medicinal chemistry beyond its use as an antidote. Its structural characteristics allow it to be investigated for potential therapeutic effects against various neurological disorders caused by cholinergic dysfunction.
Case Studies
- Acute Organophosphate Poisoning : Clinical studies have demonstrated that oximes can improve outcomes in patients suffering from organophosphate poisoning when administered promptly. The effectiveness of this compound in these scenarios is under ongoing investigation, with preliminary results suggesting it may offer advantages over traditional treatments like pralidoxime and obidoxime in specific contexts .
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of oximes on models of neurodegenerative diseases. The ability of this compound to penetrate the blood-brain barrier enhances its potential as a treatment for conditions such as Alzheimer's disease, where cholinergic deficits are prominent .
Agricultural Applications
In agriculture, this compound is being studied as a potential synergist for insecticides. Its capacity to enhance the efficacy of conventional pesticides could lead to more effective pest management strategies while potentially reducing the overall chemical load applied to crops.
Synergistic Effects with Insecticides
Research has indicated that combining this oxime with certain insecticides can improve their effectiveness against resistant pest populations. This application is particularly relevant in integrated pest management (IPM) strategies, where minimizing chemical use while maximizing efficacy is crucial .
Market Trends and Production Insights
The global market for this compound is expanding due to its diverse applications. Key insights from market reports include:
Aspect | Details |
---|---|
Production Regions | Predominantly produced in Asia and North America |
Market Growth Rate | Expected growth driven by increased agricultural use |
End Users | Pharmaceutical companies, agricultural producers |
Price Trends | Fluctuations based on raw material availability |
属性
IUPAC Name |
(Z)-1-(6-methylpyridin-2-yl)-N-(2-phenylethoxy)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-13-6-5-9-15(17-13)12-16-18-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPVJGPJOIUGCV-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=NOCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N\OCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6641-26-5 |
Source
|
Record name | MLS002667220 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。